

Application of 1,1-Dichloroethane in High Vacuum Rubber Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1,1-Dichloroethane	
Cat. No.:	B041102	Get Quote

Application Note: The use of **1,1-dichloroethane** in the manufacturing of high vacuum rubber is primarily centered on its properties as a robust solvent. High vacuum rubbers, often formulated from fluoroelastomers (FKM) or similar low-outgassing polymers, are critical for applications requiring a pristine vacuum environment, such as in semiconductor manufacturing, aerospace technologies, and scientific instrumentation. The integration of **1,1-dichloroethane** in the manufacturing process can be pivotal for surface preparation, creating uniform thin films, and in the formulation of rubber cements for bonding applications.

This document provides detailed protocols for the use of **1,1-dichloroethane** in the context of high vacuum rubber manufacturing, tailored for researchers, scientists, and professionals in drug development who may encounter needs for specialized, custom-fabricated elastomeric components. The protocols outlined are based on established principles of polymer science and rubber processing.

Key Applications and Rationale

- Surface Degreasing and Cleaning: Before molding or bonding, it is imperative that the
 surfaces of molds and rubber precursors are meticulously clean to prevent outgassing of
 trapped contaminants in a high vacuum environment. 1,1-Dichloroethane is an effective
 solvent for oils, greases, and other organic residues, making it suitable for this preparatory
 step.
- Solvent Casting of Thin Films: For certain applications, a thin, uniform layer of high vacuum rubber is required. Solvent casting is a viable technique where the rubber polymer is

dissolved in a suitable solvent, cast onto a substrate, and the solvent is subsequently evaporated. The volatility and solvency of **1,1-dichloroethane** make it a candidate for this process.

Component in Rubber Cements: When bonding high vacuum rubber components, a cement
can be formulated by dissolving a small amount of the parent rubber in a solvent. 1,1dichloroethane can serve as the solvent base for such cements, ensuring compatibility and
maintaining the low-outgassing characteristics of the final bond.

Material Properties

A comprehensive understanding of the materials involved is crucial for successful application.

Table 1: Physical and Chemical Properties of 1,1-Dichloroethane

Property	Value
Chemical Formula	C ₂ H ₄ Cl ₂
Molar Mass	98.96 g/mol
Appearance	Colorless, oily liquid
Odor	Chloroform-like
Density	1.17 g/cm ³
Boiling Point	57.3 °C (135.1 °F; 330.4 K)
Solubility in Water	5.5 g/L at 20 °C
Vapor Pressure	22.9 kPa at 20 °C

Table 2: General Properties of High Vacuum Rubber (Fluoroelastomer - FKM)

Property	Typical Value Range
Hardness	55-95 Shore A
Tensile Strength	10-20 MPa
Elongation at Break	150-400%
Service Temperature	-20°C to 200°C
Outgassing Rate	Low (material dependent)
Chemical Resistance	Excellent (oils, fuels, acids)

Experimental Protocols

The following are detailed, illustrative protocols for the use of **1,1-dichloroethane** in the manufacturing of high vacuum rubber components. Safety Precaution: **1,1-Dichloroethane** is a hazardous chemical. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including solvent-resistant gloves, safety goggles, and a lab coat.

Protocol 1: Surface Degreasing and Preparation of Molds

Objective: To prepare a mold surface for the casting of high vacuum rubber, ensuring it is free of contaminants that could lead to outgassing.

Materials:

- Mold (e.g., stainless steel, aluminum)
- **1,1-Dichloroethane** (reagent grade)
- Lint-free wipes
- Beakers
- Ultrasonic bath

Procedure:

- Initial Cleaning: Physically remove any large particulate debris from the mold surface.
- Solvent Immersion: Place the mold in a beaker and add a sufficient volume of 1,1dichloroethane to completely submerge it.
- Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for 15-20 minutes. This will dislodge and dissolve organic residues from intricate mold features.
- Manual Wipe-Down: Carefully remove the mold from the solvent bath. Using lint-free wipes dampened with fresh **1,1-dichloroethane**, thoroughly wipe all surfaces of the mold.
- Drying: Allow the mold to air dry completely in the fume hood. For faster drying, a gentle stream of dry nitrogen gas can be used.
- Final Inspection: Visually inspect the mold surface for any remaining residues. The surface should be pristine before proceeding with rubber casting.

Protocol 2: Solvent Casting of a High Vacuum Rubber Thin Film

Objective: To create a thin, uniform film of high vacuum rubber using a solvent casting technique with **1,1-dichloroethane**.

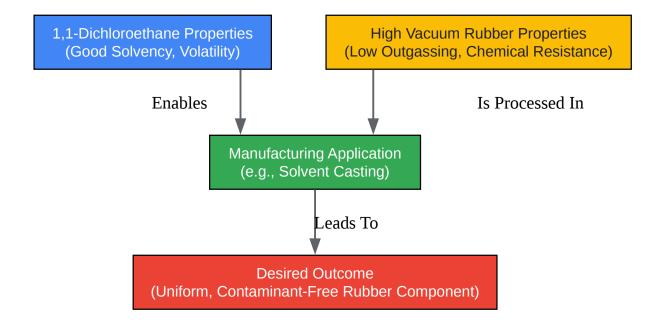
Materials:

- High vacuum rubber (e.g., FKM gum stock)
- **1,1-Dichloroethane** (reagent grade)
- Glass substrate (e.g., petri dish, glass plate)
- Magnetic stirrer and stir bar
- Beaker or flask
- · Doctor blade or casting knife

- Leveling table
- Vacuum oven

Procedure:

- Rubber Dissolution:
 - Cut the high vacuum rubber gum stock into small pieces to increase the surface area for dissolution.
 - In a beaker or flask, add a predetermined amount of the rubber pieces.
 - Add 1,1-dichloroethane in a specific ratio (e.g., 1:10 w/v rubber to solvent). This ratio
 may need to be optimized depending on the desired viscosity of the solution.
 - Add a magnetic stir bar and seal the container (e.g., with parafilm) to prevent solvent evaporation.
 - Place the container on a magnetic stirrer and stir at room temperature until the rubber is completely dissolved. This may take several hours. The resulting solution should be viscous and homogeneous.
- Casting the Film:
 - Place the clean glass substrate on a leveling table to ensure a uniform film thickness.
 - Pour the rubber solution onto the center of the substrate.
 - Use a doctor blade or casting knife set to the desired film thickness to spread the solution evenly across the substrate.
- Solvent Evaporation:
 - Allow the cast film to air dry in the fume hood for an initial period (e.g., 1-2 hours) to allow the bulk of the solvent to evaporate.
 - Carefully transfer the substrate with the cast film into a vacuum oven.


- Gradually increase the temperature and vacuum to remove residual solvent without causing bubble formation. A typical cycle might be:
 - Room temperature under vacuum for 2 hours.
 - Increase to 60°C under vacuum for 4-6 hours.
 - Increase to 100°C under vacuum for 12-24 hours to ensure complete solvent removal and to initiate any post-curing of the rubber.
- Film Removal:
 - Once cooled, the rubber film can be carefully peeled from the glass substrate.

Visualizations

Click to download full resolution via product page

Caption: Workflow for solvent casting of high vacuum rubber film.

Click to download full resolution via product page

Caption: Logical relationship of material properties to manufacturing outcome.

Concluding Remarks

The use of **1,1-dichloroethane** in the manufacture of high vacuum rubber offers a viable method for achieving clean surfaces and producing uniform rubber components like thin films. The success of these protocols is highly dependent on the precise control of experimental parameters, particularly the rubber-to-solvent ratio, the casting environment, and the solvent evaporation process. Researchers and professionals should conduct preliminary trials to optimize these parameters for their specific rubber formulation and application. Adherence to safety protocols is paramount when handling chlorinated solvents.

 To cite this document: BenchChem. [Application of 1,1-Dichloroethane in High Vacuum Rubber Manufacturing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041102#use-of-1-1-dichloroethane-in-the-manufacture-of-high-vacuum-rubber]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com